molecular formula C13H13N3 B13067793 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile

2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile

Cat. No.: B13067793
M. Wt: 211.26 g/mol
InChI Key: BQUMZXPMXHUJTJ-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom in the ring. This specific compound features an amino group at the 2-position, a 2,5-dimethylphenyl group at the 4-position, and a carbonitrile group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate can yield the desired pyrrole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The amino group and the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenyl-1h-pyrrole-3-carbonitrile: Similar structure but lacks the dimethyl groups on the phenyl ring.

    2-Amino-4-(2,4-dimethylphenyl)-1h-pyrrole-3-carbonitrile: Similar structure with dimethyl groups at different positions on the phenyl ring.

    2-Amino-4-(3,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile: Similar structure with dimethyl groups at different positions on the phenyl ring.

Uniqueness

The presence of the 2,5-dimethylphenyl group in 2-Amino-4-(2,5-dimethylphenyl)-1h-pyrrole-3-carbonitrile imparts unique steric and electronic properties to the compound

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H13N3/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7,16H,15H2,1-2H3

InChI Key

BQUMZXPMXHUJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CNC(=C2C#N)N

Origin of Product

United States

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